4-(4-Bromobenzyl)thiomorpholine

Übersicht

Beschreibung

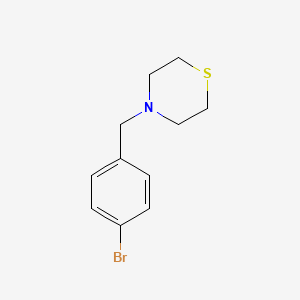

4-(4-Bromobenzyl)thiomorpholine is an organic compound with the molecular formula C₁₁H₁₄BrNS. It is a derivative of thiomorpholine, where the thiomorpholine ring is substituted with a 4-bromobenzyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromobenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 4-bromobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Bromobenzyl)thiomorpholine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in dichloromethane or toluene.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Substituted benzylthiomorpholines.

Oxidation: Sulfoxides or sulfones.

Reduction: De-brominated or modified thiomorpholine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Bromobenzyl)thiomorpholine has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 4-(4-Bromobenzyl)thiomorpholine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobenzyl group can enhance the compound’s binding affinity to its target, while the thiomorpholine ring can modulate its pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

4-(4-Chlorobenzyl)thiomorpholine: Similar structure but with a chlorine atom instead of bromine.

4-(4-Methylbenzyl)thiomorpholine: Similar structure but with a methyl group instead of bromine.

4-(4-Fluorobenzyl)thiomorpholine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: 4-(4-Bromobenzyl)thiomorpholine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the bromine atom can be selectively replaced by other functional groups, providing a versatile platform for the synthesis of diverse derivatives .

Biologische Aktivität

4-(4-Bromobenzyl)thiomorpholine, a compound characterized by its thiomorpholine ring and a bromobenzyl substituent, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound based on available research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrNS

- Molecular Weight : Approximately 290.18 g/mol

- Appearance : White to almost white crystalline powder

- Melting Point : Ranges from 190 °C to 194 °C

The bromobenzyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various biological targets.

Pharmacological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of microbial strains, suggesting potential utility as an antimicrobial agent. This activity is attributed to the structural features that enhance membrane permeability and disrupt microbial function.

- Antiproliferative Effects : Studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which alters mitochondrial potential and triggers cell death pathways. This was evidenced through assays such as acridine orange/ethidium bromide staining and DAPI assays, which confirmed the induction of apoptosis upon exposure to the compound .

- Potential Neuroprotective Effects : Preliminary studies suggest that thiomorpholine derivatives may exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress. However, further research is necessary to elucidate these effects specifically for this compound.

The biological activities of this compound can be attributed to its interaction with specific cellular targets:

- Receptor Binding : The compound may bind to various receptors or enzymes, modulating their activity and influencing cellular functions. For example, it may act as an antagonist at certain receptors involved in pain perception or inflammation.

- Biochemical Pathways : By affecting pathways such as those involving phosphodiesterase type 5 (PDE5), the compound could increase cyclic guanosine monophosphate (cGMP) levels, leading to significant physiological changes.

Comparative Analysis with Similar Compounds

A comparison of structural analogs highlights the unique features of this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Chlorobenzyl)-thiomorpholine | Thiomorpholine derivative | Contains chlorine instead of bromine |

| 4-(Phenyl)-thiomorpholine | Thiomorpholine derivative | Lacks halogen substitution; simpler structure |

| 4-(2-Fluorophenyl)-thiomorpholine | Thiomorpholine derivative | Contains fluorine; potential for different reactivity |

| 3-Fluoro-4-thiomorpholinoaniline | Amino-substituted thiomorpholine | Incorporates an amino group; different biological activity |

The bromobenzyl substitution in this compound enhances its pharmacological properties compared to these analogs, making it a valuable candidate for drug development .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiomorpholine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.

- Cancer Cell Apoptosis : In vitro experiments demonstrated that treatment with this compound led to increased apoptosis in human cancer cell lines. The study utilized flow cytometry and mitochondrial membrane potential assays to confirm these findings, indicating a promising avenue for cancer therapy .

Future Directions

The ongoing exploration of this compound's biological activity suggests several future research avenues:

- Mechanistic Studies : Further investigation into the specific molecular targets and pathways affected by this compound will enhance understanding of its pharmacological profile.

- Development of Derivatives : Modifying the structure to create new derivatives may yield compounds with improved efficacy or reduced toxicity.

- Clinical Trials : Given its promising preclinical results, advancing towards clinical trials could establish its therapeutic potential in treating infections or cancer.

Eigenschaften

IUPAC Name |

4-[(4-bromophenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNS/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJPSPKQDYBMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.